N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC8643477
Molecular Formula: C22H20ClN5O3S
Molecular Weight: 469.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClN5O3S |
|---|---|
| Molecular Weight | 469.9 g/mol |
| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H20ClN5O3S/c1-14-10-18(19(30-2)11-17(14)23)25-20(29)13-32-22-27-26-21(15-5-7-24-8-6-15)28(22)12-16-4-3-9-31-16/h3-11H,12-13H2,1-2H3,(H,25,29) |
| Standard InChI Key | UQJLGSHIANIXJS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Breakdown
The systematic IUPAC name, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide, delineates its molecular architecture . The structure comprises:
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A 4-chloro-2-methoxy-5-methylphenyl group linked via an acetamide bridge.
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group and at positions 4 and 5 with furan-2-ylmethyl and pyridin-4-yl groups, respectively.
The SMILES string CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 provides a linear notation of connectivity, highlighting the spatial arrangement of functional groups .
Molecular Formula and Weight
With the molecular formula C₂₂H₂₀ClN₅O₃S, the compound has a molecular weight of 469.9 g/mol . The presence of chlorine, nitrogen, and sulfur contributes to its polarizability and potential for diverse intermolecular interactions.
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for this compound is documented in the provided sources, analogous 1,2,4-triazole derivatives suggest a multi-step approach involving:
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Protection of reactive sites: The phenyl group may be functionalized prior to coupling4.
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Cyclocondensation: Formation of the triazole core via reaction between thiosemicarbazides and carboxylic acid derivatives .
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Sulfanyl acetamide coupling: Introduction of the sulfanylacetamide moiety through nucleophilic substitution .
A related synthesis described by Tretyakova Lab involves alkylation with butadiene diepoxide, followed by base-mediated cyclization, underscoring the importance of inert atmospheres and precise stoichiometry4.
Analytical Characterization
Key characterization data from PubChem includes:
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High-Resolution Mass Spectrometry (HRMS): Exact mass = 469.0975 Da .
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Nuclear Magnetic Resonance (NMR): Predicted signals include aromatic protons (δ 6.5–8.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm) .
Physicochemical Properties
Computed Physicochemical Parameters
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